molecular formula C17H15NO2 B2444625 2-ethyl-6-phenoxy-1H-quinolin-4-one CAS No. 1155599-28-2

2-ethyl-6-phenoxy-1H-quinolin-4-one

Cat. No. B2444625
CAS RN: 1155599-28-2
M. Wt: 265.312
InChI Key: RZUFSGUAPSYNDO-UHFFFAOYSA-N
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Description

“2-ethyl-6-phenoxy-1H-quinolin-4-one” is a chemical compound. It is structurally similar to flometoquin, a novel insecticide with a unique phenoxy-quinoline structure . This compound demonstrates strong and quick insecticidal action against a variety of thrips species at the nymphal and adult stages through contact and feeding activity .


Synthesis Analysis

The synthesis of quinolin-4-ones and their derivatives often involves cycloaddition reactions or metal-catalyzed coupling processes . A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1H)-ones has been proposed .


Molecular Structure Analysis

The molecular formula of “2-ethyl-6-phenoxy-1H-quinolin-4-one” is C17H15NO2. The InChI representation of the molecule is InChI=1S/C20H18F3NO3/c1-4-16-12 (3)19 (25)15-10-18 (11 (2)9-17 (15)24-16)26-13-5-7-14 (8-6-13)27-20 (21,22)23/h5-10H,4H2,1-3H3, (H,24,25) .

properties

IUPAC Name

2-ethyl-6-phenoxy-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-12-10-17(19)15-11-14(8-9-16(15)18-12)20-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUFSGUAPSYNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)C2=C(N1)C=CC(=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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